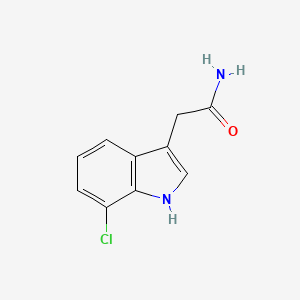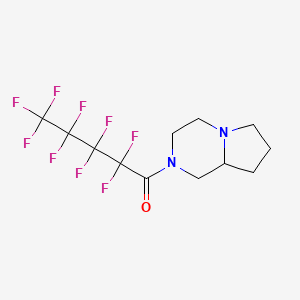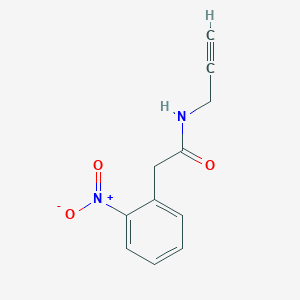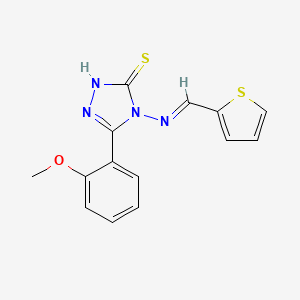
5-(2-Oxo-1-propylindolin-3-ylidene)-3-pentyl-2-thioxothiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-オキソ-1-プロピルインドリン-3-イリデン)-3-ペンチル-2-チオキソチアゾリジン-4-オンは、チアゾリジンオン類に属する複雑な有機化合物です。この化合物は、インドリノン部分とチオキソチアゾリジンオン環を含む独特の構造が特徴です。潜在的な生物活性と用途のため、さまざまな科学研究分野で注目を集めています。
準備方法
合成経路と反応条件
5-(2-オキソ-1-プロピルインドリン-3-イリデン)-3-ペンチル-2-チオキソチアゾリジン-4-オンの合成は、通常、複数段階の有機反応を伴います。一般的な合成経路には、次の手順が含まれます。
インドリノン部分の形成: 合成は、インドリノンコアの調製から始まります。これは、適切なアニリン誘導体を、適切なカルボニル化合物と酸性または塩基性条件下で環化させることで実現できます。
プロピル基の導入: プロピル基は、プロピルハライドを用いたアルキル化反応により、炭酸カリウムなどの塩基の存在下で導入されます。
チオキソチアゾリジンオン環の形成: チオキソチアゾリジンオン環は、インドリノン中間体をチオアミドと適切なアルデヒドまたはケトンと反応させることで、還流条件下で形成されます。
最終的な環化と精製: 最後のステップは、目的の化合物を形成するための環化と、再結晶またはカラムクロマトグラフィーなどの技術を使用した精製を伴います。
工業的製造方法
5-(2-オキソ-1-プロピルインドリン-3-イリデン)-3-ペンチル-2-チオキソチアゾリジン-4-オンの工業的製造には、同様の合成経路が使用される場合がありますが、より大規模です。収率と純度を最大限に高めるには、温度、圧力、溶媒の選択などの反応条件の最適化が重要です。効率とスケーラビリティを高めるために、連続フロー反応器や自動合成プラットフォームが採用される場合があります。
化学反応の分析
反応の種類
5-(2-オキソ-1-プロピルインドリン-3-イリデン)-3-ペンチル-2-チオキソチアゾリジン-4-オンは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの酸化剤を使用して酸化させることで、対応するスルホキシドまたはスルホンを形成できます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用した還元反応により、この化合物を還元型に変換できます。
縮合: この化合物は、アルデヒドまたはケトンとの縮合反応に参加して、さまざまな誘導体を作ることができます。
一般的な試薬と条件
酸化剤: 過酸化水素、過マンガン酸カリウム
還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム
塩基: 炭酸カリウム、水酸化ナトリウム
溶媒: エタノール、メタノール、ジクロロメタン
形成される主要な生成物
スルホキシドとスルホン: 酸化反応により形成されます
還元誘導体: 還元反応により形成されます
置換誘導体: 求核置換反応により形成されます
縮合生成物: 縮合反応により形成されます
科学研究における用途
化学: この化合物は、より複雑な分子の合成のためのビルディングブロックとして、および有機合成における試薬として使用されます。
生物学: 特定の酵素やタンパク質の阻害剤として潜在的な可能性を示しており、生物学的経路やメカニズムの研究のための候補となっています。
医学: 予備的な研究では、この化合物が抗炎症作用、抗菌作用、抗がん作用を有する可能性が示唆されており、創薬の対象となっています。
産業: この化合物の独特の構造と反応性により、新素材や化学プロセスの開発に役立ちます。
科学的研究の応用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for studying biological pathways and mechanisms.
Medicine: Preliminary studies suggest that the compound may possess anti-inflammatory, antimicrobial, and anticancer properties, making it a subject of interest for drug development.
Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and chemical processes.
作用機序
5-(2-オキソ-1-プロピルインドリン-3-イリデン)-3-ペンチル-2-チオキソチアゾリジン-4-オンの作用機序には、特定の分子標的や経路との相互作用が含まれます。
酵素阻害: この化合物は、特定の酵素の活性部位に結合することで、基質へのアクセスと触媒活性を阻害する可能性があります。
タンパク質結合: 特定のタンパク質に結合し、そのコンフォメーションと機能を変更することができ、細胞プロセスに対する下流の影響につながる可能性があります。
シグナル伝達経路: この化合物は、重要なシグナル伝達分子と相互作用することで、シグナル伝達経路を調節し、増殖、アポトーシス、炎症などの細胞応答に影響を与える可能性があります。
類似化合物の比較
類似化合物
- 5-(2-オキソ-1-ブチルインドリン-3-イリデン)-3-ペンチル-2-チオキソチアゾリジン-4-オン
- 5-(2-オキソ-1-プロピルインドリン-3-イリデン)-3-ヘキシル-2-チオキソチアゾリジン-4-オン
- 5-(2-オキソ-1-プロピルインドリン-3-イリデン)-3-ペンチル-2-チオキソチアゾリジン-4-チオン
独自性
5-(2-オキソ-1-プロピルインドリン-3-イリデン)-3-ペンチル-2-チオキソチアゾリジン-4-オンは、インドリノンとチオキソチアゾリジンオンの特殊な組み合わせにより際立っており、独特の化学的および生物学的特性を与えています。その構造上の特徴により、さまざまな化学修飾と生物学的標的との相互作用が可能になり、研究や産業用途のための汎用性の高い化合物となっています。
類似化合物との比較
Similar Compounds
- 5-(2-Oxo-1-butylindolin-3-ylidene)-3-pentyl-2-thioxothiazolidin-4-one
- 5-(2-Oxo-1-propylindolin-3-ylidene)-3-hexyl-2-thioxothiazolidin-4-one
- 5-(2-Oxo-1-propylindolin-3-ylidene)-3-pentyl-2-thioxothiazolidin-4-thione
Uniqueness
5-(2-Oxo-1-propylindolin-3-ylidene)-3-pentyl-2-thioxothiazolidin-4-one stands out due to its specific combination of the indolinone and thioxothiazolidinone moieties, which confer unique chemical and biological properties. Its structural features allow for diverse chemical modifications and interactions with biological targets, making it a versatile compound for research and industrial applications.
特性
CAS番号 |
611185-75-2 |
|---|---|
分子式 |
C19H22N2O2S2 |
分子量 |
374.5 g/mol |
IUPAC名 |
(5Z)-5-(2-oxo-1-propylindol-3-ylidene)-3-pentyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H22N2O2S2/c1-3-5-8-12-21-18(23)16(25-19(21)24)15-13-9-6-7-10-14(13)20(11-4-2)17(15)22/h6-7,9-10H,3-5,8,11-12H2,1-2H3/b16-15- |
InChIキー |
MNITUFHFAAELQT-NXVVXOECSA-N |
異性体SMILES |
CCCCCN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CCC)/SC1=S |
正規SMILES |
CCCCCN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CCC)SC1=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,8S)-tricyclo[4.3.1.13,8]undecan-4-one](/img/structure/B12048412.png)

![2-((2E)-2-[(4-methoxyphenyl)imino]-4-phenyl-1,3-thiazol-3(2H)-yl)ethanol hydrobromide](/img/structure/B12048432.png)
![9-methyl-2-{[3-(4-morpholinyl)propyl]amino}-3-[(Z)-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12048435.png)








![5-[(2,4-Dichlorophenoxy)methyl]-2-(4-morpholinylmethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12048485.png)
![2-amino-4-(4-fluorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12048487.png)
